3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one

Lipophilicity Physicochemical Properties Medicinal Chemistry

3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one (CAS 1354949-37-3) is a synthetic small-molecule building block with the molecular formula C12H12BrF2NO2 and a molecular weight of 320.13 g/mol. It is characterized by a 2-piperidinone core substituted at the 3-position with a bromine atom and at the 1-position with a 4-(difluoromethoxy)phenyl group.

Molecular Formula C12H12BrF2NO2
Molecular Weight 320.13 g/mol
CAS No. 1354949-37-3
Cat. No. B1526140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
CAS1354949-37-3
Molecular FormulaC12H12BrF2NO2
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=CC=C(C=C2)OC(F)F)Br
InChIInChI=1S/C12H12BrF2NO2/c13-10-2-1-7-16(11(10)17)8-3-5-9(6-4-8)18-12(14)15/h3-6,10,12H,1-2,7H2
InChIKeyFJRKFTBJZQAFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one (CAS 1354949-37-3) Procurement and Selection Guide


3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one (CAS 1354949-37-3) is a synthetic small-molecule building block with the molecular formula C12H12BrF2NO2 and a molecular weight of 320.13 g/mol . It is characterized by a 2-piperidinone core substituted at the 3-position with a bromine atom and at the 1-position with a 4-(difluoromethoxy)phenyl group [1]. Commercial vendors typically supply this compound at 95% purity . In procurement contexts, it is classified as a heterocyclic scaffold and is utilized in medicinal chemistry and organic synthesis as a versatile intermediate for further functionalization .

Why Generic Substitution Fails: Physicochemical Differentiation of 3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one


This compound cannot be generically substituted because the combination of the C3 bromine and the N1 4-(difluoromethoxy)phenyl group yields a distinct lipophilicity and molecular weight profile compared to its closest commercially available analogs. The difluoromethoxy moiety elevates lipophilicity (LogP 3.18–3.90) relative to the methoxy analog (XLogP3-AA 2.6) [1], while simultaneously increasing molecular weight by approximately 36 Da versus the 4-methoxy derivative [1]. Given that minimal comparative biological data exists for this exact compound class in the public domain, these computed and experimentally measured physicochemical parameters serve as the primary basis for initial selection in the absence of directly comparative in vitro or in vivo datasets.

Product-Specific Quantitative Evidence Guide for 3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one


Lipophilicity Advantage vs. 4-Methoxy Analog: LogP Comparison

The target compound exhibits a higher experimentally determined LogP (3.18–3.90) compared to its 4-methoxy analog, which has a computed XLogP3-AA of 2.6 [1]. This may contribute to improved membrane permeability and metabolic stability, which are critical parameters in early drug discovery [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight and Heavy Atom Count Differentiation from 4-Methoxy Analog

The target compound has a molecular weight of 320.13 g/mol , compared to 284.15 g/mol for the 4-methoxy analog [1]. The additional fluorination also increases the heavy atom count and hydrogen bond acceptor count, which may affect target binding and selectivity [2].

Molecular Weight Fragment-Based Drug Design Lead-Likeness

Purity Specification and Reproducibility: A Comparison Across Commercial Sources

Multiple reputable vendors, including Fluorochem, Enamine, and AKSci, consistently specify a minimum purity of 95% for this compound . In contrast, the 4-methoxy analog is often listed with variable purity ranges (e.g., 95%+) or unspecified quality [1]. This consistency is critical for reproducible chemical biology experiments [2].

Purity Reproducibility Procurement

Class-Level Inference: Difluoromethoxy Group Enhances In Vivo Potency in PDE4 Inhibition

In a published study on structurally related piperidine-based PDE4 inhibitors, replacement of a 4-methoxy residue with a difluoromethoxy residue led to a significant increase in in vivo potency [1]. The exact magnitude was not quantified in the abstract, but the SAR trend strongly suggests that the difluoromethoxy group contributes to superior pharmacokinetics [2]. This class-level insight provides a mechanistic rationale for selecting the target compound over its methoxy counterpart for PDE4-targeted projects.

PDE4 Inhibition Difluoromethoxy In Vivo Potency

Best-Fit Research and Industrial Application Scenarios for 3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one


Lead Optimization in PDE4-Targeted Inflammatory Disease Programs

The class-level SAR evidence [1] indicates that the difluoromethoxy group enhances in vivo potency of piperidine-based PDE4 inhibitors. Therefore, this compound serves as a logical starting point for synthesizing focused libraries aimed at optimizing PDE4 inhibition for respiratory or autoimmune indications.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity

With a molecular weight of 320 Da and a measured LogP of 3.18–3.90, this scaffold occupies a favorable 'lead-like' space. The bromine at C3 provides a synthetic handle for rapid diversification via cross-coupling reactions, enabling efficient exploration of chemical space around the difluoromethoxyphenyl core.

Procurement for Reproducible Chemical Biology Probe Synthesis

The consistent 95% purity specification across multiple major vendors (Fluorochem, Enamine, AKSci) reduces the risk of batch-to-batch variability. This reliability is crucial for labs generating chemical probes for target validation, where impurities can confound biological readouts.

Scaffold Hopping from Methoxy to Difluoromethoxy in Kinase Inhibitor Projects

The quantified lipophilicity advantage (ΔLogP ≈ +0.58 to 1.30) [2] over the 4-methoxy analog suggests that this compound may exhibit improved membrane permeability and metabolic stability, key attributes for kinase inhibitor development, particularly for CNS targets where higher LogP is often desired.

Quote Request

Request a Quote for 3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.